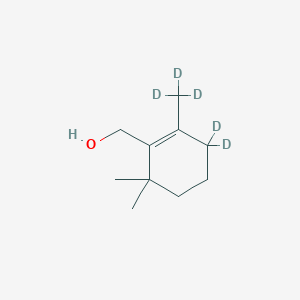
D-erythro-Ritalinic Acid
Overview
Description
D-erythro-Ritalinic Acid is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . It is primarily formed through the hydrolysis of methylphenidate in the liver by the enzyme carboxylesterase 1 . This compound is significant in the pharmacokinetics of methylphenidate, as it is the main inactive urinary metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Ritalinic Acid typically involves the hydrolysis of methylphenidate. This process can be catalyzed by carboxylesterase 1, which is highly expressed in the liver . The hydrolysis reaction involves the cleavage of the ester bond in methylphenidate, resulting in the formation of this compound and methanol .
Industrial Production Methods: Industrial production of this compound often involves the use of novel organic salts as intermediates. One such method includes the treatment of the free acid with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, oxalic acid, malic acid, malonic acid, and citric acid . This process ensures the efficient production of this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: D-erythro-Ritalinic Acid undergoes several chemical reactions, including:
Hydrolysis: The primary reaction where methylphenidate is hydrolyzed to form this compound.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This reaction can occur when this compound reacts with other chemical compounds to form derivatives.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by carboxylesterase 1 in the liver.
Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.
Substitution: Requires specific reagents that can facilitate the substitution reaction.
Major Products Formed: The major product formed from the hydrolysis of methylphenidate is this compound . Other reactions may produce various derivatives depending on the reagents and conditions used.
Scientific Research Applications
D-erythro-Ritalinic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of methylphenidate and its analogues.
Biology: Studied for its role in the metabolism of methylphenidate and its effects on the body.
Medicine: Investigated for its potential use in renal imaging as a radiolabeled compound.
Industry: Utilized in the production of specialty chemicals and research chemicals.
Mechanism of Action
D-erythro-Ritalinic Acid is an inactive metabolite of methylphenidate. The primary mechanism involves the hydrolysis of methylphenidate by carboxylesterase 1, resulting in the formation of this compound . This compound does not exert significant pharmacological effects but is crucial in understanding the metabolism and pharmacokinetics of methylphenidate .
Comparison with Similar Compounds
Methylphenidate: The parent compound from which D-erythro-Ritalinic Acid is derived.
Dexmethylphenidate: Another psychostimulant that also metabolizes to this compound.
Ethylphenidate: A derivative of methylphenidate that undergoes similar metabolic pathways.
Uniqueness: this compound is unique due to its role as the primary inactive metabolite of methylphenidate. Unlike its parent compound, it does not exhibit significant pharmacological activity but is essential for understanding the drug’s metabolism and potential toxicological effects .
Properties
IUPAC Name |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)











